![molecular formula C12H14F3N B2980931 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 160001-93-4](/img/structure/B2980931.png)
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
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Description
“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a chemical compound with the molecular formula C12H14F3N . It is a derivative of cyclopentanamine, where one of the hydrogen atoms is replaced by a 4-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of trifluoromethyl amines, such as “1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine”, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” can be represented by the InChI code: 1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2 . This indicates that the molecule consists of a cyclopentanamine ring with a 4-(trifluoromethyl)phenyl group attached to it .Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a powder at room temperature . Its molecular weight is 229.24 g/mol .Scientific Research Applications
Pharmaceutical Intermediates
®-1-[4-(Trifluoromethyl)phenyl]ethanol: (TFMP ethanol) is an essential pharmaceutical intermediate. It serves as a building block for synthesizing AD101 (SCH-350581), a chemokine CCR5 antagonist used to inhibit HIV-1 replication by blocking viral entry into cells . TFMP ethanol’s unique structure makes it valuable for drug development.
Chiral Synthesis
Enantiopure alcohols play a crucial role in chiral pharmaceuticals. TFMP ethanol, with its specific chirality, can be used as a starting material for various chiral compounds. Researchers explore its potential in asymmetric synthesis and chiral resolution .
Crystal Engineering
The crystal structure of TFMP ethanol reveals interesting features. Face-to-face π-π stacking interactions occur within aromatic rings of nearby chains, which could be relevant for crystal engineering and supramolecular chemistry .
Biocatalysis
Biocatalytic methods offer green and efficient routes for chemical transformations. Researchers have investigated the asymmetric reduction of TFMP acetophenone to TFMP ethanol using recombinant Escherichia coli cells. The use of hydrophilic organic solvents as cosolvents enhances enantioselectivity and efficiency .
Kinetic Resolution
Lipase-catalyzed transesterification in organic solvents allows kinetic resolution of TFMP ethanol enantiomers. Lipase PS from Pseudomonas cepacia has been employed, with vinyl acetate as the acyl donor. This approach provides a practical way to obtain enantiopure TFMP ethanol .
Drug Discovery
Given its role in synthesizing AD101, TFMP ethanol may have broader implications in drug discovery. Researchers explore its potential as a scaffold for designing novel chemokine receptor antagonists or other therapeutic agents.
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXBCMBARUYZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160001-93-4 |
Source
|
Record name | 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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